N-Methyl-N-octylpyridine-3-carboxamide
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Overview
Description
N-Methyl-N-octylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position, and an N-methyl and N-octyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with N-methyl-N-octylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs catalysts such as DABCO/Fe3O4, which facilitate the formation of the amide bond with high atom economy . The reaction is usually carried out under mild conditions, with the carboxylic acid activated by converting it into an intermediate such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-octylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the substituents used.
Scientific Research Applications
N-Methyl-N-octylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridine-3-carboxamide: Lacks the octyl group, making it less hydrophobic and potentially altering its biological activity.
N1-Methyl-4-pyridone-3-carboxamide: Contains a pyridone ring instead of a pyridine ring, which can affect its chemical reactivity and biological properties.
Uniqueness
N-Methyl-N-octylpyridine-3-carboxamide is unique due to the presence of both N-methyl and N-octyl groups, which enhance its hydrophobicity and potentially improve its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological activity and applications.
Properties
CAS No. |
88210-12-2 |
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Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-methyl-N-octylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-12-17(2)15(18)14-10-9-11-16-13-14/h9-11,13H,3-8,12H2,1-2H3 |
InChI Key |
PPBCDEKPOVZAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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